

Technical Guide: Physicochemical Characterization of Methyl 4-amino-3,5-dimethylbenzoate

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Compound of Interest

Compound Name: *Methyl 4-amino-3,5-dimethylbenzoate*

Cat. No.: *B1311991*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a key physicochemical property of **Methyl 4-amino-3,5-dimethylbenzoate** (CAS No: 3095-48-5), its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound, which serves as a vital intermediate in organic synthesis and drug discovery.

Core Physicochemical Data

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

Parameter	Value	Reference
Melting Point	106-107 °C	[1]
CAS Number	3095-48-5	[1][2]
Molecular Formula	C10H13NO2	[1]
Molar Mass	179.22 g/mol	[1]

Experimental Protocol: Melting Point Determination

The determination of the melting point of **Methyl 4-amino-3,5-dimethylbenzoate** is performed using the capillary method with a calibrated melting point apparatus. This method is a standard and widely accepted technique for obtaining accurate melting point data for crystalline organic compounds.[3][4][5]

1. Sample Preparation and Purification:

Prior to melting point determination, it is imperative to ensure the sample is pure and dry.[3][6] Solvents or other impurities can depress and broaden the melting range, leading to inaccurate results.[4] Recrystallization is the most common and effective method for purifying solid organic compounds.[6][7]

- Recrystallization Protocol:

- Solvent Selection: Choose a suitable solvent in which **Methyl 4-amino-3,5-dimethylbenzoate** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]
- Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.[6][9]
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of

crystals.[6][8]

- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]
- Drying: Thoroughly dry the crystals to remove any residual solvent. This can be achieved by air drying or in a vacuum oven at a temperature below the compound's melting point.[6]

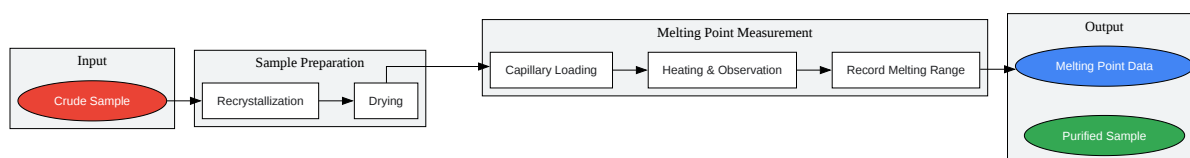
2. Melting Point Measurement:

- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is required. [4]
- Capillary Tube Loading:
 - Finely powder a small amount of the dry, purified **Methyl 4-amino-3,5-dimethylbenzoate**.
 - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[3][4]
 - Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[3][4]
- Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[3]
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
 - When the temperature is within 15-20°C of the expected melting point (106-107°C), reduce the heating rate to 1-2°C per minute to ensure accurate observation.[3]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of melting).

- Record the temperature at which the entire solid has completely transformed into a clear liquid (the end of melting). The recorded melting range for a pure sample should be narrow, typically within 1-2°C.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of **Methyl 4-amino-3,5-dimethylbenzoate**.



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Experimental workflow for melting point determination.

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